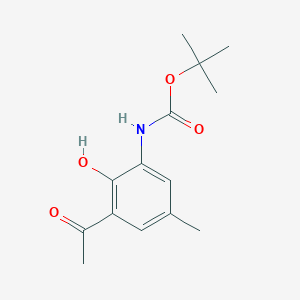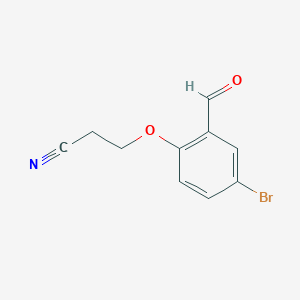![molecular formula C7H7BrN4S B13080433 1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080433.png)
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. It features a bromothiophene moiety attached to a triazole ring, which is known for its diverse applications in various fields of science and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 3-bromothiophene, is subjected to a series of reactions to introduce the desired functional groups.
Final Functionalization: The resulting triazole compound is further functionalized to introduce the amine group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, oxidized or reduced forms of the compound, and coupled aromatic compounds .
Scientific Research Applications
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole: Lacks the amine group, leading to different reactivity and applications.
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-ol: Contains a hydroxyl group instead of an amine, affecting its chemical properties and biological activities.
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-carboxylic acid: Features a carboxylic acid group, which can participate in different types of reactions and interactions.
Uniqueness
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a bromothiophene moiety and a triazole ring with an amine group. This structure provides a versatile platform for chemical modifications and potential biological activities.
Properties
Molecular Formula |
C7H7BrN4S |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7BrN4S/c8-5-1-2-13-6(5)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2 |
InChI Key |
FJRURZIHDAWXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)



![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)


